3-Bromo-9H-fluoren-9-one CAS number 2041-19-2 properties
3-Bromo-9H-fluoren-9-one CAS number 2041-19-2 properties
An In-depth Technical Guide to 3-Bromo-9H-fluoren-9-one: Properties, Synthesis, and Applications
Introduction
3-Bromo-9H-fluoren-9-one, identified by CAS Number 2041-19-2, is an aromatic organic compound featuring a fluorenone backbone substituted with a bromine atom.[1][2] This substitution introduces significant electronic and steric influences, making it a versatile and highly valuable building block in synthetic organic chemistry. The fluorenone core itself is a privileged scaffold, present in numerous molecules with significant biological activities and advanced material properties.[3][4] Its rigid, planar, and conjugated structure imparts unique photophysical characteristics, while the ketone and aryl bromide functional groups serve as reactive handles for extensive chemical modification.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, characterization, reactivity, and applications of this important chemical intermediate.
Physicochemical and Spectroscopic Properties
3-Bromo-9H-fluoren-9-one typically appears as a solid ranging in color from white to yellow or orange crystalline powder.[5] Its core chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2041-19-2 | [2] |
| Molecular Formula | C₁₃H₇BrO | [2] |
| Molecular Weight | 259.10 g/mol | [2] |
| Appearance | White to Yellow to Orange powder/crystal | [5] |
| Melting Point | 162.0 to 166.0 °C | [5] |
| Boiling Point | 391.3 ± 21.0 °C (Predicted) | |
| Density | 1.609 ± 0.06 g/cm³ (Predicted) | |
| Purity | >98.0% (GC) | [5] |
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Bromo-9H-fluoren-9-one. The expected spectral characteristics are as follows:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.2-7.8 ppm). The protons on the brominated ring will exhibit splitting patterns influenced by their position relative to the bromine and the carbonyl group, while the four protons on the unsubstituted ring will show more typical aromatic couplings.
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¹³C NMR: The spectrum should display 13 signals for the unique carbon atoms. The carbonyl carbon (C9) is expected to be the most downfield, typically appearing around δ 190-195 ppm. The carbon atom directly bonded to the bromine (C3) will be significantly influenced by the halogen's electronegativity and anisotropy. Reference spectra for various fluorenone derivatives can be used for comparative analysis.[2][6]
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Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1710-1720 cm⁻¹. This is typical for an aryl ketone within a five-membered ring. Other notable peaks include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and various C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6][7]
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Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the M+2 peak will appear with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] Key fragmentation pathways likely include the loss of a CO group (M-28) and the cleavage of the C-Br bond.
Synthesis and Purification
The most direct and efficient synthesis of 3-Bromo-9H-fluoren-9-one is achieved through the oxidation of its corresponding fluorene precursor, 3-bromo-9H-fluorene. While numerous methods exist for oxidizing fluorenes, air oxidation under basic conditions is a cost-effective, environmentally conscious, and high-yielding approach.[9][10]
Experimental Protocol: Synthesis via Air Oxidation
This protocol is adapted from a general method for the aerobic oxidation of fluorene derivatives.[9][10] The causality for this choice rests on its mild conditions (room temperature, atmospheric pressure), use of an inexpensive base (KOH) and oxidant (air), and high reported yields and purity for analogous substrates.
Materials:
-
3-Bromo-9H-fluorene
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Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-9H-fluorene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5-0.7 M. The weight ratio of substrate to THF should be in the range of 1:4 to 1:6.[9]
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Addition of Base: To the stirring solution, add powdered potassium hydroxide (KOH) (1.0-1.5 eq). The molar ratio is critical; using KOH facilitates the formation of a fluorenyl anion, which is the key intermediate for aerobic oxidation.
-
Oxidation: Allow the mixture to stir vigorously at room temperature, open to the atmosphere (or with an air inlet), for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup - Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the excess KOH and any inorganic byproducts.
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Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.
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Workup - Aqueous Wash: Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining water-soluble impurities.
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Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-9H-fluoren-9-one.
Caption: Workflow for the synthesis of 3-Bromo-9H-fluoren-9-one.
Purification Protocol
The crude product can be purified by one of the following standard laboratory techniques to achieve >98% purity.
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Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often effective for fluorenone derivatives.[5] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
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Column Chromatography: For removing closely related impurities, silica gel column chromatography is highly effective. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically used.[6] Fractions are collected and analyzed by TLC to isolate the pure compound.
Chemical Reactivity and Key Reactions
The dual functionality of 3-Bromo-9H-fluoren-9-one—an aryl bromide and a ketone—provides two distinct sites for chemical modification, making it a powerful synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 3-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for constructing C-C bonds.
Mechanistic Rationale: This reaction allows for the facile introduction of new aryl, heteroaryl, or vinyl substituents onto the fluorenone core. This is critical for tuning the electronic and photophysical properties of the molecule for applications in materials science (e.g., OLEDs) or for building complex molecular architectures in drug discovery.[11][12] The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.
Caption: Suzuki-Miyaura cross-coupling at the C3-position.
Nucleophilic Addition to the Carbonyl Group
The ketone at the C9 position is electrophilic and susceptible to nucleophilic attack. This allows for the transformation of the carbonyl into a wide array of other functional groups.
Mechanistic Rationale: Reactions at this position are crucial for altering the three-dimensional shape of the molecule and introducing new points of diversity. For example, reaction with Grignard or organolithium reagents converts the ketone to a tertiary alcohol, breaking the planarity of the fluorenone system.[13] Condensation reactions with amine derivatives, such as hydroxylamine or thiosemicarbazides, are used to synthesize oximes and thiosemicarbazones, which are important pharmacophores in their own right.[14][15]
Caption: Nucleophilic reactions at the C9-carbonyl group.
Applications in Research and Drug Development
The fluorenone scaffold is a key component in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antiviral, antibiotic, and neuromodulatory effects.[3][4] 3-Bromo-9H-fluoren-9-one serves as an essential starting material for accessing novel derivatives for screening and development.
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Antimicrobial and Antibiofilm Agents: Research has demonstrated that derivatives of fluorenone oximes possess significant antimicrobial properties. The fluorenone core can be functionalized at the C9-oxime position with various carbamoyl groups. In these studies, the nature of the substituents plays a critical role in the spectrum of activity, with electron-withdrawing groups enhancing activity against bacteria like Staphylococcus aureus and other groups improving antifungal activity against Candida albicans.[15] 3-Bromo-9H-fluoren-9-one is an ideal precursor for creating a library of such compounds through Suzuki coupling prior to oxime formation, allowing for systematic exploration of the structure-activity relationship (SAR).
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Anticancer Drug Discovery: The planar, aromatic structure of fluorenone allows it to intercalate with DNA, a mechanism exploited in some anticancer agents. Furthermore, the fluorenone scaffold is present in molecules that act as kinase inhibitors.[3] The ability to functionalize 3-Bromo-9H-fluoren-9-one at both the C3 and C9 positions provides a powerful strategy for developing novel inhibitors with improved potency and selectivity for specific cancer-related targets.
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Materials Science: While the primary focus of this guide is on drug development, it is noteworthy that fluorene and fluorenone derivatives are widely used in materials science as components of Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices.[6] The aryl bromide functionality of the title compound allows for its incorporation into conjugated polymers through cross-coupling reactions.
Safety and Handling
3-Bromo-9H-fluoren-9-one is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Work should be conducted in a well-ventilated fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
The toxicological properties have not been fully investigated, and as with all laboratory chemicals, appropriate caution should be exercised.
References
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Glinma, B., et al. (2019). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research, 4(4), 20-25. [Link]
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PubChem. 3-Bromo-9H-fluoren-9-one. National Center for Biotechnology Information. [Link]
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Patel, S., et al. (2020). A Perspective on Synthesis and Applications of Fluorenones. ChemistrySelect, 5(43), 13531-13552. [Link]
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ResearchGate. Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. [Link]
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ResearchGate. ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. [Link]
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Glinma, B., et al. (2019). Study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Universal Journal of Pharmaceutical Research. [Link]
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